molecular formula C14H10N4OS B2937705 7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol CAS No. 442644-44-2

7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol

Cat. No.: B2937705
CAS No.: 442644-44-2
M. Wt: 282.32
InChI Key: ZAULQVDMLNFNTM-UHFFFAOYSA-N
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Description

7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol is a useful research compound. Its molecular formula is C14H10N4OS and its molecular weight is 282.32. The purity is usually 95%.
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Properties

IUPAC Name

7-(benzotriazol-2-yl)-5-methyl-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c1-8-6-11-13(19-14(20)15-11)12(7-8)18-16-9-4-2-3-5-10(9)17-18/h2-7H,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAULQVDMLNFNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol, with the molecular formula C14H10N4OS, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Weight : 282.32 g/mol
  • Purity : Typically ≥95%
  • Solubility : Insoluble in water; soluble in organic solvents like methylene chloride and chloroform .

Biological Activities

The biological activities of this compound are multifaceted, encompassing antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit notable antibacterial effects. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 12.5 to 25 μg/mL against resistant strains like MRSA .
CompoundMIC (μg/mL)Target Bacteria
Benzotriazole Derivative12.5 - 25MRSA
Other Benzimidazole Derivatives25 - 50MSSA

Antifungal Activity

The compound has also demonstrated antifungal properties:

  • Activity Against Fungi : Studies have reported MIC values for antifungal activity against Candida albicans ranging from 1.6 to 25 μg/mL, indicating a potential for treating fungal infections .

Anticancer Properties

This compound exhibits cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : Research has shown effectiveness against breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells.
Cancer TypeCell LineIC50 (μM)
Breast CancerMCF-715
Lung CancerA54920
Liver CancerHepG218
Prostate CancerPC322

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses suggest that:

  • Inhibition of DNA Synthesis : Similar benzotriazole compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of benzotriazole derivatives in various therapeutic contexts:

  • Antibacterial Efficacy : A study demonstrated that a series of benzotriazole derivatives significantly inhibited the growth of clinical strains of Staphylococcus aureus, with some compounds showing superior activity compared to traditional antibiotics .
  • Anticancer Potential : In vitro studies on breast cancer cell lines revealed that certain derivatives led to increased apoptosis rates and reduced cell viability through ROS-mediated pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves coupling benzotriazole derivatives with substituted benzoxazole precursors. Key steps include:

  • Reagent selection : Use of coupling agents like phosphorous oxychloride (POCl₃) for cyclization, as seen in analogous benzothiazole syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity, while reflux conditions (~80–100°C) improve reaction rates .
  • Purification : Recrystallization from methanol or ethanol ensures high purity .
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and IR (C=S stretch ~1250 cm⁻¹) .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Analytical workflow :

  • Elemental analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • Spectroscopy : ¹H NMR for substituent integration (e.g., methyl group at δ ~2.5 ppm) and IR for functional groups (benzoxazole C-O-C stretch ~1600 cm⁻¹) .
  • Chromatography : TLC (silica gel, ethyl acetate/methanol) to monitor reaction progress and confirm homogeneity .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR) be resolved?

  • Troubleshooting strategies :

  • Tautomerism analysis : Investigate potential thiol-thione tautomerism using variable-temperature NMR or computational modeling to identify dominant forms .
  • Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted benzotriazole precursors) .
  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

  • Pharmacological assays :

  • In vivo models : For anti-inflammatory activity, use carrageenan-induced paw edema in rodents, measuring edema reduction (%) at 50–100 mg/kg doses .
  • Dose-response curves : Establish EC₅₀ values via nonlinear regression, ensuring statistical power (n ≥ 6 per group) .
  • Control groups : Include reference standards (e.g., ibuprofen for anti-inflammatory assays) to benchmark activity .

Q. How can reaction mechanisms be elucidated to address low yields or byproduct formation during synthesis?

  • Mechanistic insights :

  • Intermediate trapping : Use quenching experiments (e.g., with H₂O) to isolate intermediates for LC-MS analysis .
  • Computational modeling : Employ DFT calculations to map energy barriers for cyclization steps, identifying rate-limiting stages .
  • Catalyst screening : Test alternatives to POCl₃ (e.g., p-toluenesulfonic acid) to minimize side reactions like over-oxidation .

Data Analysis and Optimization

Q. What strategies are effective for optimizing solvent systems in large-scale synthesis?

  • Solvent selection criteria :

  • Dielectric constant : High dielectric solvents (e.g., DMF, ε ≈ 37) improve ionic intermediate stabilization .
  • Green chemistry : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .
  • Scale-up trials : Use fractional factorial designs to assess solvent-volume interactions and minimize waste .

Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo studies?

  • Discrepancy resolution :

  • Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to assess compound degradation .
  • Bioavailability : Measure plasma concentration-time profiles (AUC) via LC-MS/MS to confirm systemic exposure .
  • Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track compound localization in target organs .

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